(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a methyl group and a sulfanyl-acetic acid moiety. This compound has garnered attention for its unique structural features, which contribute to its diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. The compound is identified by the CAS number 50918-26-8 and is notable for its potential antimicrobial, antifungal, and anticancer properties.
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocycles containing two nitrogen atoms and one sulfur atom in their ring structure. This class of compounds is known for its wide range of biological activities and applications in medicinal chemistry.
The synthesis of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid typically involves several steps:
The reaction conditions can significantly affect yield and purity. Optimizing factors such as temperature, solvent choice, and reaction time is crucial for maximizing product yield. For instance, using triethylamine as a base can enhance the reaction efficiency under mild conditions .
The molecular structure of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid features a thiadiazole ring with a methyl group at position 5 and a sulfanyl group attached to an acetic acid moiety. The structural formula can be represented as follows:
Key molecular data include:
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the thiadiazole ring and the presence of functional groups that can stabilize reaction intermediates.
The mechanism of action for (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid involves several biochemical pathways:
Research indicates that this compound exhibits potent activity against various bacterial strains such as Escherichia coli and Bacillus mycoides, showcasing its potential as an antimicrobial agent.
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid has several scientific uses:
Five-membered heterocycles represent a cornerstone of pharmaceutical design, with their integration into drug candidates increasing from 71% to 84% over recent decades [10]. These structures provide indispensable tools for modulating critical physicochemical properties, including solubility, lipophilicity, polarity, and hydrogen-bonding capacity, which collectively optimize ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles [6]. Among sulfur-containing heterocycles, the 1,3,4-thiadiazole ring system has emerged as a privileged scaffold due to its distinctive electronic configuration characterized by low-lying C-S σ* orbitals. These generate localized regions of low electron density (σ-holes) on the sulfur atom, facilitating robust interactions with biological targets [1] [3].
The synthetic evolution of thiadiazole derivatives reflects medicinal chemistry's drive toward efficiency and sustainability. Modern synthetic approaches have dramatically expanded access to these heterocycles:
Table 1: Advanced Synthetic Methodologies for 1,3,4-Thiadiazole Derivatives
Methodology | Key Advantages | Representative Transformation | Reference |
---|---|---|---|
Microwave-assisted | Reduced reaction times, improved yields, energy efficiency | One-pot cyclization under microwave irradiation | [1] |
Ultrasound-promoted | Enhanced reaction kinetics, higher selectivity | Ultrasound-initiated green synthesis in water | [1] [9] |
Solvent-free mechanochemistry | Elimination of organic solvents, operational simplicity | Grinding method for 1,3,4-thiadiazole formation | [1] |
Metal-free organocatalysis | Reduced metal contamination, biocompatibility | TBAI-catalyzed thiadiazole formation | [1] |
Redox organocatalysis | Molecular oxygen as green oxidant | Two-component flavin-iodine catalyst system | [1] |
These methodologies have enabled the preparation of complex 2,5-disubstituted variants with diverse pharmacophores, accelerating structure-activity relationship studies. The mesoionic character of 1,3,4-thiadiazoles—exhibiting both positive and negative charge delocalization—confers exceptional membrane permeability and oral bioavailability, properties essential for central nervous system penetration and gastrointestinal absorption [3] [7]. Historically, thiadiazole-containing drugs like acetazolamide (diuretic), methazolamide (antiglaucoma), and sulfamethizole (antibacterial) established clinical proof-of-concept, while contemporary candidates like litronesib and filanesib (kinesin inhibitors) demonstrate their ongoing anticancer relevance [3].
The bioisosteric relationship between 1,3,4-thiadiazole and pyrimidine constitutes a fundamental strategic principle in drug design. As pyrimidine forms the core of three nucleic acid bases (cytosine, thymine, and uracil), its thiadiazole surrogate enables targeted interference with DNA replication and transcription machinery [3]. This molecular mimicry arises from electronic and topological similarities: both rings possess comparable π-electron density distributions, dipole moments (approximately 2.0-2.5 D), and hydrogen-bonding patterns. Crucially, the sulfur-for-carbon substitution introduces enhanced polarizability and lipophilicity (log P increase of ~0.5-1 unit), facilitating improved membrane penetration relative to oxygen-containing oxadiazole isosteres [3] [7].
The therapeutic impact of this bioisosterism is exemplified in oncology drug discovery. Comparative studies demonstrate that honokiol derivatives bearing 1,3,4-thiadiazole moieties (compound 8a) exhibit IC₅₀ values of 1.62–4.61 μM across seven cancer cell lines, while their oxadiazole counterparts show drastically reduced potency (IC₅₀ = 18.75–60.62 μM) [3]. This >10-fold enhancement directly stems from the thiadiazole's superior DNA interaction capability. Similarly, ciprofloxacin-thiadiazole hybrids induce G2/M cell cycle arrest and trigger DNA fragmentation confirmed through comet assays, mechanistically linked to thiadiazole-mediated intercalation or topoisomerase inhibition [3].
Table 2: Biological Impact of Pyrimidine-Thiadiazole Bioisosterism in Anticancer Agents
Compound Class | Biological Target | Potency (IC₅₀) | Cellular Effect | Key Advantage vs. Pyrimidine | |
---|---|---|---|---|---|
Honokiol-thiadiazole (8a) | Multiple cancer cell lines | 1.62-4.61 µM | Cell cycle arrest, EMT inhibition | 12-fold increase vs. oxadiazole analog | |
Ciprofloxacin-thiadiazole (1e) | Topoisomerase/DNA | 3.26 µM (MCF-7) | DNA fragmentation, apoptosis | 18-fold increase in apoptotic cells | |
Steroid-thiadiazole hybrids | AKR1C3, steroid receptors | Low micromolar | Hormone signaling disruption | Dual receptor/enzyme inhibition | [7] |
Molecular docking analyses reveal that the thiadiazole sulfur forms hydrophobic contacts with DNA backbone prolines (e.g., Pro-157 in kinesin Eg5), while its nitrogen atoms hydrogen-bond with adjacent arginine residues (Arg-221), mimicking natural nucleotide binding but with enhanced affinity [3] [7]. This precise molecular recognition underpins the scaffold's efficacy in targeting nucleic acid-processing enzymes and chromatin complexes.
The 2,5-disubstitution pattern on 1,3,4-thiadiazole rings maximizes pharmacological utility by enabling strategic vectorization of diverse pharmacophores. This architecture positions substituents for optimal target engagement while maintaining favorable drug-like properties. The prototypical compound "(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid" (Chemical Formula: C₅H₆N₂O₂S₂; CAS: 50918-26-8; Molecular Weight: 190.24 g/mol) exemplifies this privileged structure [2] [5] [8]. Its molecular framework features three tunable regions:
Table 3: Physicochemical and Structural Profile of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic Acid
Parameter | Value/Descriptor | Significance in Drug Design | Experimental Confirmation | |
---|---|---|---|---|
Molecular formula | C₅H₆N₂O₂S₂ | Optimal MW for bioavailability | HRMS, elemental analysis | [9] |
Hydrogen bond acceptors | 4 (2N, 2O) | Enhanced target binding capacity | Computational modeling | [8] |
Hydrogen bond donors | 1 (carboxylic acid) | Solubilization and crystal engineering | IR spectroscopy (1710 cm⁻¹) | [9] |
Rotatable bonds | 3 | Conformational flexibility for target adaptation | Molecular dynamics simulations | [7] |
Polar surface area | 86.7 Ų | Balanced membrane permeability | Computational prediction | [8] |
Structure-activity relationship (SAR) studies across diverse thiadiazole series reveal consistent privileges for 2,5-disubstituted derivatives. In urease inhibitors, unsubstituted 2-phenyl-1,3,4-thiadiazole (6a) achieves IC₅₀ = 0.87 ± 0.09 µM against Jack bean urease (27-fold more potent than thiourea control), with electron-withdrawing para-substituents (e.g., 4-F in 6d, IC₅₀ = 1.01 µM) maintaining high activity [9]. Similarly, in anticancer honokiol hybrids, the 5-aryl position tolerates diverse substituents—phenyl (8a), p-tolyl (8d), and p-methoxyphenyl (8e)—while preserving low micromolar cytotoxicity (IC₅₀ = 1.62-2.62 µM against A549) [3].
The acetic acid moiety in our prototype compound enables structural diversification into amides, esters, and peptide conjugates, facilitating prodrug strategies and targeted delivery. This versatility is exploited in steroid-thiadiazole hybrids where carboxylic acid groups mediate salt bridges with arginine residues in aldoketo reductases (e.g., AKR1C3), as confirmed through X-ray crystallography and molecular dynamics simulations [7]. The methyl group's steric and electronic modulation of the thiadiazole ring further fine-tunes target affinity and metabolic stability, representing a strategic handle for lead optimization programs focused on kinase inhibitors, epigenetic modulators, and hormone receptor antagonists.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: